2-(Ethoxymethyl)benzonitrile
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Overview
Description
2-(Ethoxymethyl)benzonitrile is an organic compound with the molecular formula C10H11NO. It is a derivative of benzonitrile, where an ethoxymethyl group is attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)benzonitrile typically involves the reaction of benzyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide ion replaces the chloride ion on the benzyl chloride, forming benzonitrile. The ethoxymethyl group is then introduced through an alkylation reaction using ethyl bromide and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as solvents, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl bromide and potassium carbonate in a suitable solvent.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxymethyl)benzonitrile finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxymethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Benzonitrile: Lacks the ethoxymethyl group, making it less lipophilic.
2-Ethoxybenzonitrile: Similar structure but without the methylene bridge, leading to different reactivity and properties.
Uniqueness: 2-(Ethoxymethyl)benzonitrile is unique due to the presence of both the nitrile and ethoxymethyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(ethoxymethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-8-10-6-4-3-5-9(10)7-11/h3-6H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGWYFKOORDYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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